molecular formula C13H14O2 B115842 (4-Ethoxynaphthalen-1-yl)methanol CAS No. 147397-61-3

(4-Ethoxynaphthalen-1-yl)methanol

Cat. No.: B115842
CAS No.: 147397-61-3
M. Wt: 202.25 g/mol
InChI Key: CPPSTEKHRNUTQF-UHFFFAOYSA-N
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Description

(4-Ethoxynaphthalen-1-yl)methanol is a naphthalene-derived compound featuring a hydroxymethyl group (–CH2OH) at the 1-position and an ethoxy (–OCH2CH3) substituent at the 4-position of the naphthalene ring. The ethoxy group enhances the compound’s lipophilicity and influences its electronic properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and materials science applications.

Properties

CAS No.

147397-61-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(4-ethoxynaphthalen-1-yl)methanol

InChI

InChI=1S/C13H14O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8,14H,2,9H2,1H3

InChI Key

CPPSTEKHRNUTQF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)CO

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)CO

Synonyms

1-Naphthalenemethanol,4-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The ethoxy group distinguishes (4-Ethoxynaphthalen-1-yl)methanol from related compounds. Key comparisons include:

Compound Name Substituent(s) Melting Point (°C) Key Spectral Features (IR/NMR) Bioactivity (e.g., CB1R Binding Affinity)
(4-Ethoxynaphthalen-1-yl)methanol –CH2OH (1-position), –OCH2CH3 (4) N/A –OH stretch (~3200–3600 cm⁻¹) Not reported
(4-Methoxynaphthalen-1-yl)methanone –CO– (1-position), –OCH3 (4) 133–134 C=O (1680–1700 cm⁻¹) Lower CB1R affinity than ethoxy analogs
(4-Ethoxynaphthalen-1-yl)methanone (3q) –CO– (1-position), –OCH2CH3 (4) 132–133 C=O (1680–1700 cm⁻¹) Higher CB1R affinity
(4-Ethylnaphthalen-1-yl)methanone –CO– (1-position), –CH2CH3 (4) N/A C=O (1680–1700 cm⁻¹) Moderate affinity for indole receptors
(4-Chloronaphthalen-1-yl)methanone –CO– (1-position), –Cl (4) N/A C=O (1680–1700 cm⁻¹) Enhanced electrophilicity

Substituent Impact Analysis :

  • Alkoxy vs. Alkyl/Chloro : Ethoxy (–OCH2CH3) and methoxy (–OCH3) groups improve solubility in polar solvents compared to ethyl (–CH2CH3) or chloro (–Cl) substituents . However, ethoxy derivatives exhibit higher CB1 receptor binding affinities than methoxy or heterocyclic analogs due to optimized steric and electronic interactions .
  • Methanol vs.

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